2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

説明

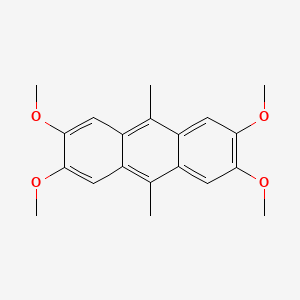

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is a synthetic organic compound belonging to the anthracene family This compound is characterized by its molecular structure, which includes four methoxy groups and two methyl groups attached to the anthracene core

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with anthracene as the starting material.

Methylation Process: The anthracene undergoes a series of methylation reactions, where methanol and a strong acid catalyst (such as sulfuric acid) are used to introduce methoxy groups at the 2, 3, 6, and 7 positions.

Methyl Group Addition:

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used to handle the increased quantities of reactants, and the process is optimized for efficiency and yield. Continuous monitoring and control of reaction conditions are essential to ensure the quality and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed.

Major Products Formed:

Quinones: Resulting from oxidation reactions.

Dihydro Derivatives: Resulting from reduction reactions.

Substituted Derivatives: Resulting from electrophilic substitution reactions.

科学的研究の応用

Chemical Synthesis

TMDMA serves as a precursor in the synthesis of more complex organic compounds. Its reactivity and stability make it an ideal candidate for various chemical transformations. For instance, TMDMA can be utilized in the formation of derivatives that are essential for further applications in organic chemistry and materials science.

Biological Imaging

The fluorescence properties of TMDMA make it particularly valuable in biological imaging techniques. Its ability to emit light upon excitation allows researchers to utilize it in fluorescence microscopy , aiding in the visualization of cellular structures and processes. This application is crucial for studying biological systems at a molecular level, providing insights into cellular dynamics and interactions.

Organic Light-Emitting Diodes (OLEDs)

TMDMA's optical properties are harnessed in the development of organic light-emitting diodes (OLEDs) . The compound's ability to efficiently convert electrical energy into light makes it suitable for use in display technologies and solid-state lighting. The incorporation of TMDMA into OLEDs enhances their performance by improving brightness and color quality.

Molecular Electronics

In the field of molecular electronics , TMDMA is recognized for its ability to form stable cation radicals upon electrochemical oxidation. This property is significant for applications involving electrical and photoconductive materials. TMDMA-based materials can be utilized in developing sensors, ferromagnets, and electrochemical switches due to their favorable electronic characteristics .

Photodynamic Therapy

TMDMA has potential applications in photodynamic therapy (PDT) , a treatment method that utilizes light-activated compounds to produce reactive oxygen species capable of killing cancer cells. The compound's fluorescence properties can be exploited to selectively target tumor cells when illuminated with specific wavelengths of light, thereby minimizing damage to surrounding healthy tissues.

Gas Separation Membranes

Research indicates that TMDMA can be integrated into the design of polymer membranes for gas separation applications. The compound's structural features contribute to enhanced permeability and selectivity in separating gases, which is valuable for environmental and industrial processes such as carbon capture and storage .

Case Studies

- Fluorescence Microscopy : A study demonstrated the use of TMDMA in fluorescence microscopy to visualize cellular components in live cells. The compound's bright emission allowed for real-time imaging of dynamic processes within the cell.

- OLED Development : Research on OLEDs incorporating TMDMA showed improved device efficiency and stability compared to devices using traditional materials. This advancement highlights the potential for TMDMA to enhance next-generation display technologies.

- Gas Separation : A recent study focused on polymer membranes containing TMDMA for CO2 separation from methane showed promising results in terms of permeability and selectivity ratios compared to conventional membrane materials.

作用機序

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is similar to other anthracene derivatives, such as 9,10-anthracenedione and 9,10-dimethylanthracene. its unique combination of methoxy and methyl groups gives it distinct chemical and physical properties. These differences make it more suitable for certain applications, such as fluorescence imaging and photodynamic therapy.

類似化合物との比較

9,10-anthracenedione

9,10-dimethylanthracene

2,3,6,7-tetrahydroxy-9,10-dimethylanthracene

1,2-bis(3,4-dimethoxyphenyl)ethane

This comprehensive overview highlights the significance of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene in various scientific fields and its potential for future applications

生物活性

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene (TMDMA) is a substituted anthracene compound characterized by the presence of four methoxy groups and two methyl groups. This unique structure contributes to its potential biological activities and applications in various fields, including organic synthesis and material science. Despite its interesting properties, research specifically focusing on TMDMA's biological activity remains limited.

Chemical Structure and Properties

The chemical structure of TMDMA can be represented as follows:

The compound features:

- Four methoxy groups at positions 2, 3, 6, and 7.

- Two methyl groups at positions 9 and 10.

This arrangement affects both the electronic properties and the spatial conformation of the molecule, which may influence its interactions in biological systems.

Biological Activity Overview

While comprehensive studies on TMDMA's biological activity are scarce, several aspects have been explored:

Case Studies

- Synthesis and Characterization : A study focused on synthesizing TMDMA highlighted its characterization through various spectroscopic techniques (NMR, FT-IR) to confirm structural integrity. The synthesis involved reactions between 1,2-dimethoxybenzene and acetaldehyde under controlled conditions .

- Synthetic Lectins : In a project exploring synthetic lectins, TMDMA was incorporated into a urea-based receptor system that demonstrated good affinities for oligosaccharides. The study indicated that the anthracene core could enhance binding interactions due to its electronic properties .

Table of Biological Activities

特性

IUPAC Name |

2,3,6,7-tetramethoxy-9,10-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-11-13-7-17(21-3)19(23-5)9-15(13)12(2)16-10-20(24-6)18(22-4)8-14(11)16/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIORIWMGKOZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)OC)OC)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558547 | |

| Record name | 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13985-15-4 | |

| Record name | 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene of interest in materials science?

A1: this compound (1) readily forms a stable cation radical upon electrochemical oxidation. [] This property makes it and its derivatives highly attractive for applications in molecular electronics and nanotechnology, particularly in developing electrical and photoconductors, ferromagnets, sensors, and optical and electrochemical switches. [, ]

Q2: How does the structure of this compound influence its electrochemical behavior?

A2: DFT calculations and X-ray crystallography revealed that the cation radical of this compound forms a unique dicationic homotrimer. [] This trimer consists of two cationic molecules and one neutral molecule of the compound, held together in a close cofacial association with an interplanar separation of ~3.2 Å. [] This specific structural arrangement contributes to the stability of the cation radical.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。